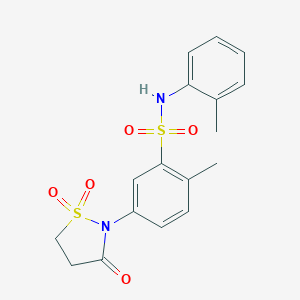
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as SMT 19969, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Mechanism of Action
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 exerts its antibacterial activity by inhibiting the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of the bacterial cell wall. This results in the disruption of the cell wall synthesis pathway, leading to bacterial cell death. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to be highly specific for this target enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to exhibit excellent pharmacokinetic properties, including good oral bioavailability, high tissue penetration, and low toxicity. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has also been found to have a broad therapeutic window, meaning that it can be administered at higher doses without causing toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
Future Directions
There are several potential future directions for the research and development of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the further characterization of the pharmacokinetic and pharmacodynamic properties of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in preclinical studies. Additionally, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the potential use of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in combination with other antibacterial agents could be investigated to enhance its antibacterial activity and reduce the risk of resistance development.
Synthesis Methods
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 involves a multi-step process that begins with the reaction of 2-methylbenzenesulfonyl chloride with 2-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 1,1-dioxide-3-oxo-2-isothiazolidinyl to produce the final product, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been optimized to yield high purity and high yields of the final product.
Scientific Research Applications
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including strains that are resistant to conventional antibiotics. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall synthesis pathway.
properties
Product Name |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H18N2O5S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-5-3-4-6-15(12)18-26(23,24)16-11-14(8-7-13(16)2)19-17(20)9-10-25(19,21)22/h3-8,11,18H,9-10H2,1-2H3 |
InChI Key |
JNHTVGAXSRCENE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)

![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)



![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)
![Ethyl 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254041.png)